REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH2:7]([O:16][C:17]1[CH:18]=[C:19]([CH:24]=[C:25]([O:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36])[CH:26]=1)[C:20]([O:22]C)=O)[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15]>C1COCC1>[CH2:28]([O:27][C:25]1[CH:24]=[C:19]([CH:18]=[C:17]([O:16][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:10][CH2:11][CH3:12])[CH:26]=1)[CH2:20][OH:22])[CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:7][CH2:8][CH3:9] |f:0.1.2.3.4.5|
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Name
|
|
Quantity
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1.8 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
Methyl 3,5-dinonyloxybenzoate
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Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCC)OC=1C=C(C(=O)OC)C=C(C1)OCCCCCCCCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Type
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CUSTOM
|
Details
|
was stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a flame dried 1 L RBF
|
Type
|
ADDITION
|
Details
|
containing a stir bar
|
Type
|
CUSTOM
|
Details
|
The RBF was placed in an ice bath
|
Type
|
CUSTOM
|
Details
|
the reaction was capped with a septum
|
Type
|
ADDITION
|
Details
|
containing a nitrogen gas line
|
Type
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CUSTOM
|
Details
|
the nitrogen line and out-vent were removed
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Type
|
STIRRING
|
Details
|
to stir overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The RBF was placed in an ice bath
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Type
|
ADDITION
|
Details
|
Distilled water (250 mL) was added drop-wise through the septum until the color of the reaction mixture
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Type
|
STIRRING
|
Details
|
to stir at room temperature for 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
100 mL 1M hydrochloric acid was added until the pH
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with ether (5 times using 200 mL)
|
Type
|
WASH
|
Details
|
washed with 200 mL
|
Type
|
DISTILLATION
|
Details
|
distilled water, 200 mL of aqueous sodium carbonate (5%), 200 mL
|
Type
|
DISTILLATION
|
Details
|
distilled water, and 200 mL brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate and gravity
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
yielding 13.2 g or 92.6%
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCCCC)OC=1C=C(CO)C=C(C1)OCCCCCCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |